REACTION_CXSMILES
|
O.Cl[CH2:3][CH:4]([OH:10])[CH2:5][S:6]([O-:9])(=[O:8])=[O:7].[Na+:11].O.[SH-:13].[Na+]>CN(C=O)C>[SH:13][CH2:3][CH:4]([OH:10])[CH2:5][S:6]([O-:9])(=[O:8])=[O:7].[Na+:11] |f:0.1.2,3.4.5,7.8|
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
O.ClCC(CS(=O)(=O)[O-])O.[Na+]
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
O.[SH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
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Details
|
When the reaction mixture was cooled down
|
Type
|
CUSTOM
|
Details
|
white solid was isolated
|
Type
|
WASH
|
Details
|
rinsed with ether and acetone
|
Name
|
|
Type
|
product
|
Smiles
|
SCC(CS(=O)(=O)[O-])O.[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 172.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |